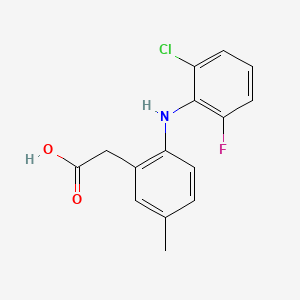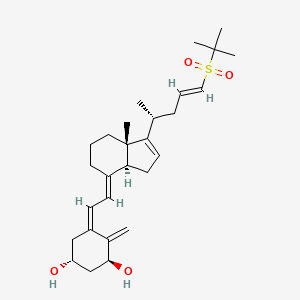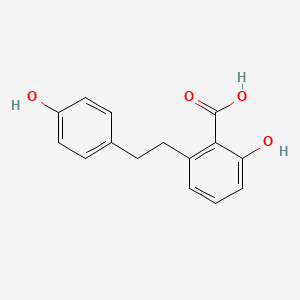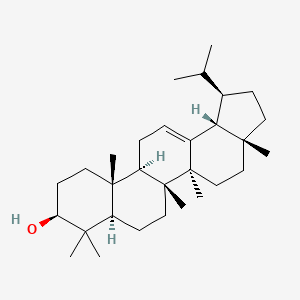
ルプルロン
概要
科学的研究の応用
Gadopentetate dimeglumine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a contrast agent in MRI studies to investigate the structure and function of various compounds. In biology, it is used to study the anatomy and physiology of living organisms. In medicine, it is used to diagnose and monitor various medical conditions, including tumors, vascular diseases, and neurological disorders. In industry, it is used in the development of new imaging technologies and contrast agents .
作用機序
ガドペンテテートジメグルミンの作用機序は、強い磁場の中に置かれた場合の陽子の挙動に基づいています。錯体中のガドリニウムイオンは、近くの水分子の磁気特性を変え、MRI画像のコントラストを強化します。 この効果は、主にガドリニウムが陽子密度と陽子緩和力学、特にスピン格子(T1)緩和時間とスピン-スピン(T2)緩和時間に及ぼす影響によるものです .
生化学分析
Biochemical Properties
Lupulone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Lupulone is synthesized through the action of enzymes such as CoA ligase CCL2 and CCL4, which convert branched-chain amino acids into their respective CoA derivatives . These derivatives are then condensed with malonyl-CoA by the enzyme VPS, a type III polyketide synthase, to form the core structure of Lupulone . Additionally, prenyltransferases PT1 and PT2 catalyze the successive prenylation steps, using dimethylallyl diphosphate as the prenyl donor .
Cellular Effects
Lupulone exerts various effects on different cell types and cellular processes. It has been shown to inhibit the growth of SW620 colon cancer cells in a time- and dose-dependent manner . Lupulone also affects liver cancer cells by inhibiting their proliferation . These effects are mediated through the modulation of cell signaling pathways, gene expression, and cellular metabolism. For example, Lupulone can inhibit the activation of cytochrome P-450 procarcinogens, thereby reducing the formation of carcinogenic metabolites .
Molecular Mechanism
At the molecular level, Lupulone exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, Lupulone inhibits the activity of certain enzymes involved in cancer cell proliferation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in cell growth, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lupulone can change over time. Studies have shown that Lupulone is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to Lupulone has been observed to cause sustained inhibition of cancer cell growth and proliferation . These temporal effects are important for understanding the potential therapeutic applications of Lupulone.
Dosage Effects in Animal Models
The effects of Lupulone vary with different dosages in animal models. At low doses, Lupulone has been shown to exhibit beneficial effects, such as antimicrobial and anticancer activities . At high doses, Lupulone can cause toxic or adverse effects, including liver toxicity and gastrointestinal disturbances . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for Lupulone.
Metabolic Pathways
Lupulone is involved in several metabolic pathways. It interacts with enzymes such as CoA ligase CCL2 and CCL4, which are responsible for the formation of its CoA derivatives . These derivatives are then utilized in the biosynthesis of Lupulone through the action of polyketide synthases and prenyltransferases . Additionally, Lupulone can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, Lupulone is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Lupulone can also accumulate in certain tissues, such as the liver and gastrointestinal tract, where it exerts its biological effects . The distribution of Lupulone within the body is influenced by factors such as its chemical properties and the presence of transport proteins.
Subcellular Localization
Lupulone’s subcellular localization plays a crucial role in its activity and function. It can be targeted to specific compartments or organelles through the action of targeting signals and post-translational modifications . For example, Lupulone has been found to localize to the mitochondria, where it may influence mitochondrial function and energy metabolism . Understanding the subcellular localization of Lupulone is essential for elucidating its mechanisms of action.
準備方法
合成経路と反応条件: ガドペンテテートジメグルミンの合成には、ガドリニウムイオンとジエチレントリアミン五酢酸との錯体形成が含まれます。この反応は通常、制御されたpH条件下で水溶液中で起こり、錯体の完全な生成が保証されます。 生成された製品はその後、精製され、ジメグルミン塩形に変換されて、その溶解性と安定性を向上させます .
工業生産方法: ガドペンテテートジメグルミンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、反応温度、pH、反応物の濃度など、反応条件の正確な制御が含まれ、高い収率と純度が確保されます。 最終製品は、医療用として必要な基準を満たすために、厳格な品質管理検査にかけられます .
化学反応の分析
反応の種類: ガドペンテテートジメグルミンは、ガドリニウムイオンとキレート剤の存在により、主に錯体形成反応を起こします。 通常の条件下では、酸化、還元、または置換反応には通常参加しません .
一般的な試薬と条件: ガドペンテテートジメグルミンの合成に関与する主な試薬は、塩化ガドリニウムとジエチレントリアミン五酢酸です。 この反応は、水性媒体中で、目的の錯体が形成されるようにpHを慎重に制御して行われます .
形成される主要な生成物: この反応から生成される主要な生成物は、ガドリニウムとジエチレントリアミン五酢酸の安定な錯体であるガドペンテテートジメグルミンです。 この生成物は、通常、白色から淡黄色の固体として単離されます .
科学研究への応用
ガドペンテテートジメグルミンは、化学、生物学、医学、産業などの分野で、科学研究で広く使用されています。化学では、さまざまな化合物の構造と機能を調査するためのMRI研究の造影剤として使用されています。生物学では、生物の解剖学と生理学を研究するために使用されます。医学では、腫瘍、血管疾患、神経疾患など、さまざまな病気を診断およびモニタリングするために使用されます。 産業では、新しいイメージング技術や造影剤の開発に使用されています .
類似化合物との比較
ガドペンテテートジメグルミンは、ガドベネートジメグルミンやガドクセテートジナトリウムなどの他のガドリニウムベースの造影剤に似ています。 ジエチレントリアミン五酢酸という特定のキレート剤が独特であり、溶解性、安定性、イメージング効果の点で異なる特性を提供します。 他の類似した化合物には、ガドテリドールやガドブトロールが含まれ、これらもMRI造影剤として機能しますが、化学構造と薬物動態の特性が異なります .
特性
IUPAC Name |
3,5-dihydroxy-2-(3-methylbutanoyl)-4,6,6-tris(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O4/c1-16(2)9-10-20-23(28)22(21(27)15-19(7)8)25(30)26(24(20)29,13-11-17(3)4)14-12-18(5)6/h9,11-12,19,28-29H,10,13-15H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDULPZJLTZEFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875553 | |
| Record name | Lupulon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
468-28-0 | |
| Record name | Lupulon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lupulon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dihydroxy-2,6,6-tris(3-methylbuten-2-yl)-4-(3-methyl-1-oxobutyl)cyclohexa-2,4-dien-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LUPULON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7425USG94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does lupulone induce apoptosis in cancer cells?
A1: Lupulone demonstrates anticancer activity by triggering apoptosis through both extrinsic and intrinsic pathways. In SW480 colon cancer cells, lupulone activates TRAIL death receptors (DR4/DR5), initiating both the extrinsic pathway via caspase-8 activation and the intrinsic pathway by disrupting mitochondrial membrane potential and releasing cytochrome c, leading to caspase-9 and -3 activation []. In TRAIL-resistant SW620 metastatic colon cancer cells, lupulone restores TRAIL sensitivity and activates the extrinsic apoptotic pathway primarily through DR4/DR5 and the caspase-8/caspase-3 cascade [].
Q2: What role does p53 play in lupulone-induced apoptosis?
A2: Interestingly, lupulone's interaction with p53 differs between colon adenocarcinoma cells (SW480) and their derived metastatic cells (SW620) [, ]. In SW620 cells, lupulone upregulates p53 gene expression and promotes its nuclear cloistering, leading to activation of the TRAIL death receptor pathway and apoptosis. Conversely, in SW480 cells, lupulone causes p53 translocation to the cytoplasm, where it upregulates antiapoptotic proteins like Bcl-2 and Mcl-1, promoting cell survival.
Q3: Does lupulone affect other signaling pathways in cancer cells?
A3: Research shows that lupulone interacts with various signaling pathways:
- p38 MAPK: In SW620 cells, lupulone activates p38 MAPK, which is crucial for p53 and DR4/DR5 upregulation, ultimately contributing to apoptosis [].
- ERK and JNK: While lupulone activates ERK in SW480 cells, potentially contributing to cell survival mechanisms, JNK doesn't seem to play a significant role in lupulone-mediated apoptosis in these cells [].
- NF-κB: Lupulone activates NF-κB in SW620 cells, potentially promoting mitochondrial stabilization and influencing cell survival [].
Q4: Beyond apoptosis, what other mechanisms contribute to lupulone's anticancer activity?
A4: Studies suggest that lupulone also induces autophagy in prostate cancer cells []. This process, marked by increased LC3II formation, may play a dual role, acting as a protective mechanism against cell death or contributing to cell death depending on the cellular context. The interplay between apoptosis and autophagy in lupulone-treated cells requires further investigation.
Q5: How does lupulone exert its antimicrobial effects?
A5: Lupulone exhibits bacteriostatic activity, primarily against Gram-positive bacteria, attributed to its ionophore properties []. It disrupts the proton gradient across bacterial cell membranes, interfering with nutrient uptake and hindering bacterial growth []. Lupulone's efficacy against Clostridium perfringens in the chicken intestinal tract has been specifically investigated [, , ].
Q6: Does lupulone affect angiogenesis?
A6: Lupulone demonstrates antiangiogenic properties by inhibiting human umbilical vein endothelial cell (HUVEC) proliferation, chemotaxis, and the formation of capillary-like structures in vitro []. In vivo studies in mice confirmed its ability to reduce new blood vessel formation, highlighting its potential as a chemopreventive agent [].
Q7: What is the molecular formula and weight of lupulone?
A7: Lupulone (C26H38O4) has a molecular weight of 414.58 g/mol.
Q8: What spectroscopic data are available for lupulone?
A8: Lupulone's structure has been extensively characterized using various spectroscopic techniques, including:
- NMR Spectroscopy: NMR studies, including 1H, 13C{1H}, COSY, HSQC, and HMBC, have been crucial in elucidating lupulone's structure and tautomeric forms []. Notably, the first 2D INADEQUATE spectrum of lupulone provided comprehensive chemical shift assignments for all carbon atoms [].
- X-ray Crystallography: Single X-ray crystallographic data provided definitive evidence for the structure of lupulone's major tautomer in polar media [].
- UV-Vis Spectroscopy: UV-Vis spectroscopy is routinely employed for the detection and quantification of lupulone, often in conjunction with chromatographic techniques like HPLC [, , , , ].
Q9: What is known about lupulone's stability?
A9: Lupulone, like other hop bitter acids, is susceptible to oxidation, especially upon exposure to light, heat, and oxygen [, ]. This instability poses challenges for its storage and utilization.
Q10: What materials are compatible with lupulone?
A10: While specific material compatibility data for lupulone are limited in the provided research, its use in various formulations suggests compatibility with:
- Polymers: Lupulone has been investigated as a potential stabilizer for starch and guar polymers in drilling and fracturing fluids, suggesting compatibility with these materials [].
- Lipids: Lupulone has been successfully encapsulated in lecithin-based nanoliposomes, indicating compatibility with this lipid-based delivery system [].
Q11: What are the potential applications of lupulone?
A11: Lupulone's diverse biological activities make it a promising candidate for various applications, including:
- Cancer Therapy: Lupulone's ability to induce apoptosis and inhibit angiogenesis in vitro and in vivo makes it a potential candidate for cancer therapy [, , , , , , , , , , ].
- Antibacterial Agent: Lupulone's bacteriostatic activity, particularly against Gram-positive bacteria, makes it a potential alternative to conventional antibiotics, especially for gastrointestinal infections [, , , , ].
- Food Preservation: Lupulone's antimicrobial properties have led to its exploration as a natural preservative in the food industry [].
- Pharmaceutical Formulations: Encapsulation of lupulone in nanoliposomes demonstrates its potential for incorporation into pharmaceutical formulations to enhance its stability, solubility, and bioavailability [].
Q12: What strategies can be employed to improve lupulone's stability?
A12: Lupulone's susceptibility to oxidation necessitates strategies to enhance its stability. Potential approaches include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



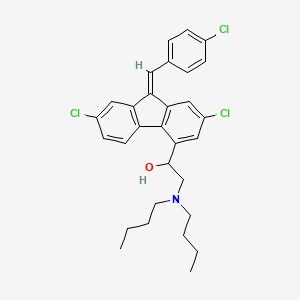

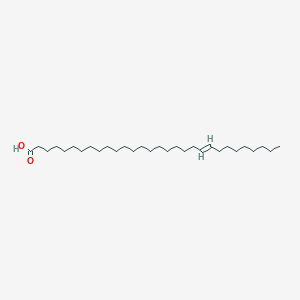

![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B1675436.png)
